JP1302 - 80259-18-3

JP1302

Catalog Number: EVT-254647
CAS Number: 80259-18-3
Molecular Formula: C24H24N4
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JP1302 is a selective antagonist of the α2C-adrenoceptor subtype. [, , ] This compound is primarily utilized in scientific research to investigate the role of α2C-adrenoceptors in various physiological and pathological processes. [, , ]

Dexmedetomidine

Compound Description: Dexmedetomidine is a highly selective α2-adrenoceptor agonist with sedative, analgesic, and sympatholytic properties. It is frequently used in clinical settings for sedation during various medical procedures and as an adjunct to general anesthesia [, ].

Relevance: Dexmedetomidine is relevant to JP1302 as it acts as a comparative agonist at α2-adrenoceptors. Studies often utilize dexmedetomidine to investigate the effects of α2-adrenoceptor activation, while JP1302 serves as a selective antagonist for the α2C subtype, helping to delineate subtype-specific effects [, ]. For instance, one study found that dexmedetomidine could protect human pulmonary microvascular endothelial cells from TNF-α-induced hyperpermeability, while JP1302 blocked this protective effect, suggesting the involvement of the α2C subtype [].

Yohimbine

Compound Description: Yohimbine is a non-selective α2-adrenoceptor antagonist. It is often employed in research to block the effects of α2-adrenoceptor agonists, helping to elucidate the role of these receptors in various physiological processes [, ].

Relevance: Yohimbine serves as a broader comparison point to JP1302. While JP1302 specifically targets the α2C subtype, yohimbine antagonizes all α2-adrenoceptor subtypes. By comparing their effects, researchers can gain insights into the specific contribution of the α2C subtype [, ].

BRL44408

Compound Description: BRL44408 is a selective antagonist of the α2A-adrenoceptor subtype. It is commonly used in research to differentiate the roles of α2A-adrenoceptors from other α2-adrenoceptor subtypes, including α2C, which is the target of JP1302 [, , ].

Relevance: BRL44408 is directly relevant to JP1302 because they are both subtype-selective antagonists within the α2-adrenoceptor family. Using both compounds in conjunction allows for a more precise understanding of which α2-adrenoceptor subtype is responsible for a particular physiological effect [, , ].

RX821002

Compound Description: RX821002 is a highly selective α2D-adrenoceptor antagonist. It is a valuable tool for researchers investigating the specific functions of the α2D-adrenoceptor subtype, particularly in comparison to other subtypes like α2C, which is targeted by JP1302 [].

Relevance: RX821002 and JP1302 are both subtype-selective antagonists within the same receptor family, targeting different subtypes (α2D and α2C, respectively). This makes them valuable tools for dissecting the specific roles of these closely related subtypes in various physiological processes [].

Marsanidine and 7-Methylmarsanidine

Compound Description: Marsanidine and 7-methylmarsanidine are two newly synthesized imidazoline derivatives that act as α2-adrenoceptor agonists. Research suggests their mydriatic effects are primarily mediated through the α2D-adrenoceptor subtype [].

Relevance: These compounds are relevant to JP1302 as they provide a contrasting effect profile. While marsanidine and 7-methylmarsanidine activate α2-adrenoceptors (particularly α2D), JP1302 blocks the activity of the α2C subtype. By comparing their effects, researchers can better understand the specific roles of these different α2-adrenoceptor subtypes in processes like mydriasis [].

Atipamezole

Compound Description: Atipamezole is a potent and selective α2-adrenoceptor antagonist with applications in veterinary medicine, primarily used for reversing the effects of α2-adrenoceptor agonists like dexmedetomidine [].

Relevance: Atipamezole acts as a broader antagonist in comparison to JP1302, as it targets all α2-adrenoceptor subtypes. This allows researchers to compare the effects of blocking all α2-adrenoceptors with the specific effects of blocking only the α2C subtype using JP1302 []. This comparison helps determine the extent to which the α2C subtype contributes to the overall physiological effects mediated by α2-adrenoceptors.

Overview

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine, also known as JP1302, is a chemical compound with significant pharmacological interest. It is classified as a selective antagonist of the alpha-2C adrenoceptor, exhibiting high affinity for this receptor subtype. The compound has garnered attention for its potential applications in treating various neurological disorders due to its ability to modulate neurotransmitter release.

Source and Classification

The compound is cataloged under the Chemical Abstracts Service Registry Number 80259-18-3 and has been studied for its cholinesterase inhibitory properties, which are relevant in the context of Alzheimer's disease and other cognitive impairments. Its classification as an acridine derivative places it within a group known for diverse biological activities, including antitumor and antimicrobial effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine typically involves multi-step organic reactions. One common method includes the reaction of 9-acridinamine with piperazine derivatives under controlled conditions. The process can be summarized as follows:

  1. Starting Materials: 9-Acridinamine and 4-(4-methyl-1-piperazinyl)phenyl derivatives.
  2. Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol at elevated temperatures.
  3. Yield: The final product can be obtained with yields ranging from 81% to 97%, depending on the specific conditions employed during synthesis .

The structures of synthesized compounds are confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Analysis

Structure and Data

The molecular formula of N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine is C24H24N4, with a molecular weight of approximately 368.48 g/mol. The structural representation can be described using the following identifiers:

  • InChI: InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26)
  • InChIKey: QZKGUNQLVFEEBA-UHFFFAOYSA-N
  • SMILES: N(c1c2c(cccc2)nc2c1cccc2)c1ccc(N2CCN(CC2)C)cc1 .

The compound features an acridine core linked to a phenyl ring substituted with a piperazine moiety, which is crucial for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine undergoes various chemical reactions typical of amines and acridine derivatives. Notable reactions include:

  1. Oxidation: The compound can be oxidized under specific conditions to form N-oxides or other derivatives.
  2. Substitution Reactions: The presence of reactive groups allows for further derivatization, which can enhance its pharmacological properties or alter its selectivity towards different receptors .

These reactions are essential for modifying the compound to improve efficacy or reduce side effects in therapeutic applications.

Mechanism of Action

Process and Data

The primary mechanism of action for N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine involves its interaction with the alpha-2C adrenoceptor. By binding to this receptor subtype, the compound inhibits its activity, leading to increased neurotransmitter release in certain pathways. This action is particularly relevant in the context of depression and anxiety disorders, where modulation of norepinephrine levels can have therapeutic effects .

Quantitative analysis has shown that JP1302 exhibits a Kb value of 16 nanomolar and a Ki value of 28 nanomolar for human alpha-2C receptors, indicating strong binding affinity that supports its potential use in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine possesses several notable physical and chemical properties:

  • Molecular Weight: 368.48 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within established ranges for similar compounds.

Chemical properties include solubility in organic solvents such as DMSO and ethanol, which facilitates its use in biological assays.

Applications

Scientific Uses

The applications of N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine span several fields:

  1. Pharmacology: As a selective antagonist of alpha-2C adrenoceptors, it is being explored for potential use in treating mood disorders.
  2. Neuroscience Research: Its cholinesterase inhibitory activity positions it as a candidate for studies related to Alzheimer's disease and cognitive decline.
  3. Antitumor Activity: Some acridine derivatives have shown promise in cancer research due to their ability to intercalate DNA and inhibit topoisomerases .

Properties

CAS Number

80259-18-3

Product Name

N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine

Molecular Formula

C24H24N4

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26)

InChI Key

QZKGUNQLVFEEBA-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Synonyms

N-(acridin-9(10H)-ylidene)-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.